molecular formula C19H20BrN3O2S B4348434 4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348434
M. Wt: 434.4 g/mol
InChI Key: MTZSXAHLRSIYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Sulfonamide Formation: The brominated pyrazole is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide with the 2-phenylethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring but lacking the sulfonamide and phenylethyl groups.

    N-(2-phenylethyl)benzenesulfonamide: Lacks the pyrazole ring but contains the sulfonamide and phenylethyl groups.

    1-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the bromine, sulfonamide, and phenylethyl groups.

Uniqueness

4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S/c1-22-13-12-18(21-22)15-23(14-11-16-5-3-2-4-6-16)26(24,25)19-9-7-17(20)8-10-19/h2-10,12-13H,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSXAHLRSIYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.